N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide
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Overview
Description
N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an iodophenyl group, and a methylphenyl group
Preparation Methods
The synthesis of N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of aniline derivatives.
Coupling with the methylphenyl group: This step involves the formation of an amide bond between the iodophenyl intermediate and a methylphenyl derivative.
Incorporation of the thiophene ring:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of cancer or inflammatory diseases.
Materials Science: Due to its unique structural features, the compound can be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene derivatives.
Mechanism of Action
The mechanism of action of N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide include:
N-{1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide: This compound differs by the position of the iodine atom on the phenyl ring.
N-{1-[(3-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide: This compound has a bromine atom instead of iodine.
N-{1-[(3-iodophenyl)amino]-2-(4-ethylphenyl)-2-oxoethyl}thiophene-2-carboxamide: This compound has an ethyl group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17IN2O2S |
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Molecular Weight |
476.3 g/mol |
IUPAC Name |
N-[1-(3-iodoanilino)-2-(4-methylphenyl)-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17IN2O2S/c1-13-7-9-14(10-8-13)18(24)19(22-16-5-2-4-15(21)12-16)23-20(25)17-6-3-11-26-17/h2-12,19,22H,1H3,(H,23,25) |
InChI Key |
KGENNACZRPLENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)I)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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